molecular formula C7H6N4S B178390 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine CAS No. 138588-22-4

3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B178390
CAS No.: 138588-22-4
M. Wt: 178.22 g/mol
InChI Key: UIJGGAZDQUJDGK-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a pyridine ring fused with a thiadiazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both nitrogen and sulfur atoms in the thiadiazole ring imparts unique chemical properties, making it a versatile scaffold for the development of various bioactive molecules.

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine may also interact with various biological targets.

Mode of Action

Related compounds have shown to inhibit the formation of ergosterol in yeast cells at 2× mic . This suggests that this compound might interact with its targets and induce changes that inhibit specific biological processes.

Biochemical Pathways

Related compounds have been found to inhibit the formation of ergosterol , a crucial component of fungal cell membranes. This suggests that this compound might affect similar biochemical pathways and have downstream effects on the integrity of cell membranes.

Pharmacokinetics

Related compounds have been studied for their admet (absorption, distribution, metabolism, excretion, and toxicity) properties . These studies can provide insights into the potential bioavailability and pharmacokinetic behavior of this compound.

Result of Action

Related compounds have shown potent activity against candida spp, including several multidrug-resistant Candida spp . This suggests that this compound might have similar effects.

Action Environment

The photophysical behavior of related compounds has been investigated under ambient conditions , suggesting that environmental factors might also influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with thiosemicarbazide under acidic conditions to form the desired thiadiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to promote cyclization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or thiol derivatives.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of anti-inflammatory and anticancer drugs.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Comparison with Similar Compounds

3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ring structure and the presence of both nitrogen and sulfur atoms, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-pyridin-2-yl-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4S/c8-7-10-6(11-12-7)5-3-1-2-4-9-5/h1-4H,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJGGAZDQUJDGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40616982
Record name 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138588-22-4
Record name 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-(5-chloro-1,2,4-thiadiazol-3-yl)pyridine in 2 M ammonia in EtOH (10 ml) was heated overnight at 70° C. Volatiles were removed by concentration under reduced pressure. Purification by chromatography on silica (eluted with 0->10% MeOH/CH2Cl2+0->1% NH4OH) gave 3-(pyridin-2-yl)-1,2,4-thiadiazol-5-amine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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